molecular formula C21H22N6O4 B4153856 7-(3-ethoxypropyl)-6-imino-N-(5-methyl-1,2-oxazol-3-yl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

7-(3-ethoxypropyl)-6-imino-N-(5-methyl-1,2-oxazol-3-yl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B4153856
M. Wt: 422.4 g/mol
InChI Key: URCGZLHLMCOMSH-UHFFFAOYSA-N
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Description

1-(3-ethoxypropyl)-2-imino-N-(5-methyl-3-isoxazolyl)-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide is a complex organic compound with a unique structure that combines multiple functional groups

Mechanism of Action

The mechanism of action of isoxazole and pyrimidine derivatives can vary widely depending on the specific compound and its biological target. For example, some isoxazole derivatives have been found to inhibit COX-1, a promising therapeutic strategy for cancer and neuro-inflammation-derived neurodegenerative diseases .

Safety and Hazards

The safety and hazards associated with isoxazole and pyrimidine derivatives can vary widely depending on the specific compound and its biological activity .

Future Directions

Future research in the field of isoxazole and pyrimidine derivatives is likely to focus on the development of new synthetic strategies and the design of new derivatives based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole and pyrimidine derivatives to the medicinal chemists for the development of clinically viable drugs .

Preparation Methods

The synthesis of 1-(3-ethoxypropyl)-2-imino-N-(5-methyl-3-isoxazolyl)-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide involves several steps. The synthetic route typically starts with the preparation of the core dipyrido[1,2-a:2’,3’-d]pyrimidine structure, followed by the introduction of the ethoxypropyl, imino, and isoxazolyl groups. The reaction conditions often involve the use of specific reagents and catalysts to ensure the correct formation of the desired product. Industrial production methods may involve scaling up these reactions and optimizing conditions for higher yields and purity .

Chemical Reactions Analysis

1-(3-ethoxypropyl)-2-imino-N-(5-methyl-3-isoxazolyl)-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the imino group or other functional groups.

    Substitution: The compound can undergo substitution reactions, particularly at the isoxazolyl and ethoxypropyl groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. .

Scientific Research Applications

1-(3-ethoxypropyl)-2-imino-N-(5-methyl-3-isoxazolyl)-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes

Comparison with Similar Compounds

1-(3-ethoxypropyl)-2-imino-N-(5-methyl-3-isoxazolyl)-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

7-(3-ethoxypropyl)-6-imino-N-(5-methyl-1,2-oxazol-3-yl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N6O4/c1-3-30-10-6-9-27-18(22)14(20(28)23-16-11-13(2)31-25-16)12-15-19(27)24-17-7-4-5-8-26(17)21(15)29/h4-5,7-8,11-12,22H,3,6,9-10H2,1-2H3,(H,23,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URCGZLHLMCOMSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCN1C2=C(C=C(C1=N)C(=O)NC3=NOC(=C3)C)C(=O)N4C=CC=CC4=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(3-ethoxypropyl)-6-imino-N-(5-methyl-1,2-oxazol-3-yl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Reactant of Route 2
7-(3-ethoxypropyl)-6-imino-N-(5-methyl-1,2-oxazol-3-yl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Reactant of Route 3
Reactant of Route 3
7-(3-ethoxypropyl)-6-imino-N-(5-methyl-1,2-oxazol-3-yl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Reactant of Route 4
7-(3-ethoxypropyl)-6-imino-N-(5-methyl-1,2-oxazol-3-yl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Reactant of Route 5
7-(3-ethoxypropyl)-6-imino-N-(5-methyl-1,2-oxazol-3-yl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Reactant of Route 6
7-(3-ethoxypropyl)-6-imino-N-(5-methyl-1,2-oxazol-3-yl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

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